

# An In-depth Technical Guide to the Physicochemical Properties of 3-Aminocarbazole

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## Compound of Interest

Compound Name: 9H-Carbazol-3-amine

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## Introduction

3-Aminocarbazole is a heterocyclic aromatic amine based on the carbazole framework. Carbazole itself is a tricyclic structure composed of two benzene rings fused to a central five-membered nitrogen-containing ring. The addition of an amino group at the 3-position significantly influences its chemical reactivity and physical properties, making it a valuable building block in various fields.<sup>[1]</sup> This technical guide provides a comprehensive overview of the core physicochemical properties of 3-aminocarbazole and its widely used derivative, 3-amino-9-ethylcarbazole, tailored for researchers, scientists, and drug development professionals.

Carbazole derivatives are recognized for their promising electronic and optical properties, such as photoconductivity, which has led to their use in electronic devices like organic light-emitting diodes (OLEDs).<sup>[1]</sup> Beyond materials science, these compounds exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties.<sup>[1][2]</sup> 3-Aminocarbazole, in particular, serves as a versatile precursor for synthesizing more complex, biologically active annulated carbazoles.<sup>[1][3]</sup>

## Physicochemical Properties

The physicochemical characteristics of 3-aminocarbazole and its N-ethylated analog are crucial for their application in synthesis and drug design. These properties dictate their solubility,

stability, and interaction with biological systems.

### 3-Aminocarbazole

Property	Value	Source
Molecular Formula	C <sub>12</sub> H <sub>10</sub> N <sub>2</sub>	[4][5]
Molecular Weight	182.22 g/mol	[4][5]
Appearance	Crystalline compound	[6]
Melting Point	Not explicitly available	
Boiling Point	Not explicitly available	
Solubility	Data not available	
pKa	Data not available	
LogP	2.93 (Calculated)	[5]

### 3-Amino-9-ethylcarbazole

Property	Value	Source
Molecular Formula	C <sub>14</sub> H <sub>14</sub> N <sub>2</sub>	[7][8]
Molecular Weight	210.27 g/mol	[6][7]
Appearance	Tan powder or chunks[6][9]	[6][9]
Melting Point	98-100 °C[7][8]	[7][8]
Boiling Point	Data not available	
Water Solubility	Insoluble[10][11]	[10][11]
Other Solvents	- Soluble in DMSO (42 mg/mL) [10]- Soluble in Ethanol (21 mg/mL)[10]- Soluble in Ethanol: Acetic Acid (2:1) at 50 mg/mL[7][12]	[7][10][12]
Storage Temperature	2-8°C	[7][12]

## Experimental Protocols

### Synthesis of 3-Aminocarbazole

A straightforward and high-yield method for the preparation of 3-aminocarbazole involves a two-step process starting from carbazole.[1]

#### Step 1: Nitration of Carbazole

- Carbazole is treated with a mixture of nitric acid and acetic acid at room temperature.
- This reaction regioselectively yields 3-nitrocarbazole with a reported yield of 93%.[1]

#### Step 2: Reduction of 3-Nitrocarbazole

- The resulting 3-nitrocarbazole is reduced using tin (Sn) in the presence of concentrated hydrochloric acid (HCl).[1]
- The reaction mixture is then neutralized with sodium hydroxide (NaOH).
- This step produces 3-aminocarbazole with a high chemical yield of 95%.[1]

### Synthesis of 3-Amino-9-ethylcarbazole

A common synthesis protocol for 3-amino-9-ethylcarbazole involves the reduction of 3-nitro-N-ethylcarbazole.[13]

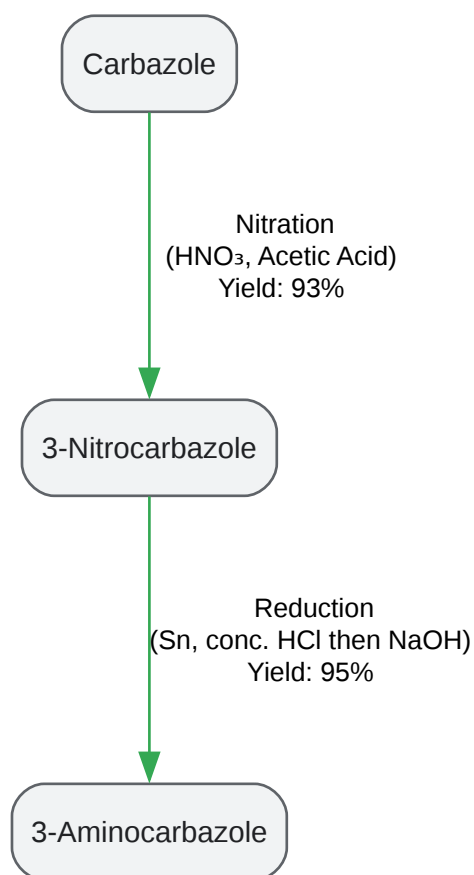
- A solution of 10.2 g of 3-nitro-N-ethylcarbazole (42.5 mmol) and 38.4 g of stannous chloride dihydrate (170 mmol) is prepared in 100 ml of concentrated hydrochloric acid.
- The solution is heated for 3 hours at 92°C.[13]
- After heating, the solution is cooled on ice and cautiously made basic by the partial addition of a solution of 75 g of sodium hydroxide in 150 ml of water.
- The resulting product is filtered off and washed with the sodium hydroxide solution, followed by copious amounts of water.[13]

- The product is air-dried. Recrystallization from a pyridine/water mixture yields light-green needles with a reported yield of 82%.<sup>[13]</sup>

## Visualizations

### Experimental Workflow: Synthesis of 3-Aminocarbazole

The following diagram illustrates the two-step synthesis of 3-aminocarbazole from carbazole.

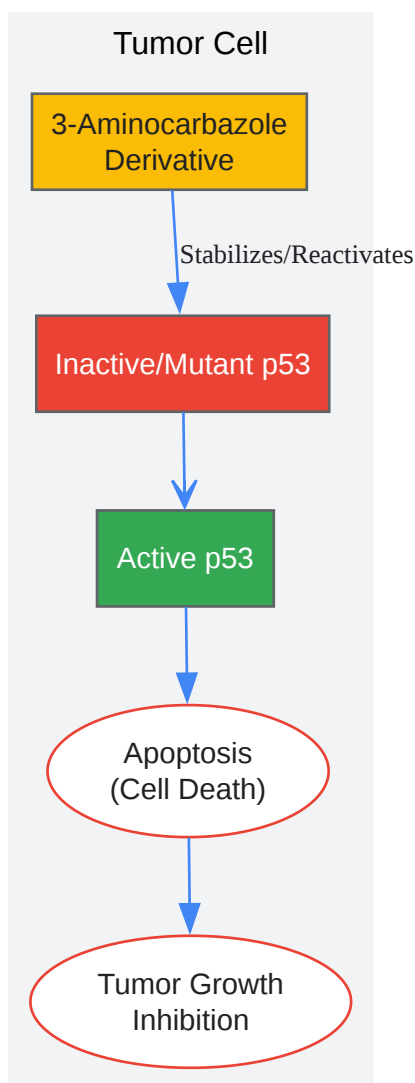


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Caption: Workflow for the synthesis of 3-aminocarbazole.

### Biological Pathway: Potential Role in p53 Activation

Carbazole derivatives have been investigated for their antitumor properties, which can involve the reactivation of the p53 tumor suppressor pathway.<sup>[14][15]</sup> The diagram below provides a simplified overview of this potential mechanism of action.



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Caption: Simplified p53 signaling pathway activation.

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